2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
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Overview
Description
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[45]decane-2,8-dicarboxylate is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl isocyanide and tert-butyl acetate as starting materials. The reaction is carried out in the presence of perchloric acid (HClO4) and benzyl carbonochloridate (CbzCl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic framework allows for substitution reactions, particularly at the fluorenyl and tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9-fluorenylmethanol: Shares the fluorenyl and tert-butyl groups but differs in the overall structure and functional groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains the fluorenyl group but has different functional groups and applications.
Uniqueness
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is unique due to its spirocyclic framework and combination of functional groups. This structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-28(2,3)36-26(33)30-14-12-29(13-15-30)16-20(17-32)31(19-29)27(34)35-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,20,25,32H,12-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYNFDHXJHWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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